molecular formula C12H18O2 B1580449 Scentenal CAS No. 86803-90-9

Scentenal

Cat. No.: B1580449
CAS No.: 86803-90-9
M. Wt: 194.27 g/mol
InChI Key: UOGMZEGKCNHMBF-UHFFFAOYSA-N
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Description

Scentenal: (4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy-) is a synthetic compound primarily used in the fragrance industry. It is known for its complex aldehyde marine note, watery green floral character, and slight mossy undertones. This compound is not found in nature and is produced through chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scentenal is synthesized through the chemical construction of complex compounds from simpler ones. The specific synthetic route involves the reaction of dicyclopentadiene with methanol under controlled conditions to produce the desired octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde structure.

Industrial Production Methods: The industrial production of this compound follows the principles of green chemistry to minimize environmental impact. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Scentenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions involve the replacement of a functional group in this compound with another group, often using nucleophiles or electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or aldehydes.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent used.

Scientific Research Applications

Scentenal has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: Investigated for its use in pharmaceutical formulations and as a potential therapeutic agent.

  • Industry: Utilized in the production of fragrances, cosmetics, and personal care products due to its unique olfactory properties.

Mechanism of Action

Scentenal is often compared to other aldehyde compounds used in perfumery, such as Helional and Calone. While these compounds share similar marine and floral notes, this compound is unique in its complex aldehyde structure and its ability to enhance green notes in fragrances.

Comparison with Similar Compounds

  • Helional: Known for its fresh, oceanic scent.

  • Calone: Features watery, marine notes.

  • Limonene: A citrus-scented compound often used in fragrances.

Properties

IUPAC Name

8-methoxytricyclo[5.2.1.02,6]decane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-14-12-5-8-4-11(12)10-3-7(6-13)2-9(8)10/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGMZEGKCNHMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CC1C3C2CC(C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052586
Record name 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

86803-90-9
Record name Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86803-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scentenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086803909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SCENTENAL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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